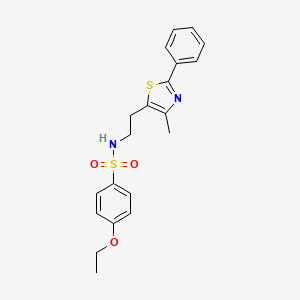

4-ethoxy-N-(2-(4-methyl-2-phenylthiazol-5-yl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-ethoxy-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3S2/c1-3-25-17-9-11-18(12-10-17)27(23,24)21-14-13-19-15(2)22-20(26-19)16-7-5-4-6-8-16/h4-12,21H,3,13-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZELRPJGEHEWGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)NCCC2=C(N=C(S2)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(2-(4-methyl-2-phenylthiazol-5-yl)ethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the thiazole ring The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The scalability of the synthesis is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(2-(4-methyl-2-phenylthiazol-5-yl)ethyl)benzenesulfonamide undergoes various types of chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the sulfonamide group, converting it to the corresponding amine.

Substitution: Electrophilic and nucleophilic substitution reactions can take place at the aromatic rings and the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides, while reduction of the sulfonamide group results in amines.

Scientific Research Applications

Biological Activities

The compound is primarily recognized for its antimicrobial properties. Thiazole derivatives, including those related to 4-ethoxy-N-(2-(4-methyl-2-phenylthiazol-5-yl)ethyl)benzenesulfonamide, have shown significant activity against various bacterial strains and fungi. For instance, thiazole compounds have been tested against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, demonstrating varying degrees of inhibition .

Antimicrobial Efficacy

Recent studies have highlighted the effectiveness of thiazole derivatives in combating infections. For example, compounds structurally similar to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 31.25 μg/mL to 125 μg/mL against various pathogens .

| Bacterial Strain | MIC (μg/mL) | Reference Drug MIC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 31.25 | 62.5 |

| Escherichia coli | 125 | 31.25 |

| Candida albicans | 62.5 | 15.62 |

Synthesis and Structure-Activity Relationships

The synthesis of this compound involves multi-step organic reactions that allow for the incorporation of various functional groups that enhance its biological activity .

Structure Analysis

The presence of the thiazole ring in the compound is crucial for its activity; modifications to this structure can lead to significant changes in potency. Studies indicate that electron-withdrawing groups at specific positions on the benzene ring improve antimicrobial efficacy by increasing lipophilicity, which enhances membrane permeability .

Therapeutic Applications

Given its promising biological activities, this compound has potential applications in treating infections caused by resistant bacterial strains. Its ability to inhibit key bacterial enzymes makes it a candidate for further development as an antibiotic or antifungal agent.

Case Studies

A notable case study involved testing a series of thiazole derivatives against multidrug-resistant strains of bacteria. The results showed that certain modifications led to compounds with enhanced activity compared to traditional antibiotics like ciprofloxacin and fluconazole .

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(2-(4-methyl-2-phenylthiazol-5-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The thiazole ring is known to interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzenesulfonamide Core

Key analogs differ in substituents on the benzene ring or thiazole moiety, impacting physicochemical and biological properties:

Functional and Structural Implications

- Electron-Donating vs. Electron-Withdrawing Groups : The ethoxy group in the target compound (electron-donating) may improve solubility compared to the chloro analog (electron-withdrawing), which could influence pharmacokinetics .

- Pharmacological Relevance: Sildenafil-related compounds (e.g., ) share the benzenesulfonamide backbone but incorporate pyrazolo-pyrimidinone moieties, highlighting divergent therapeutic targets (e.g., PDE5 inhibition vs. kinase modulation) .

Crystallographic and Analytical Insights

These tools aid in understanding conformational preferences and intermolecular interactions critical for drug design .

Biological Activity

The compound 4-ethoxy-N-(2-(4-methyl-2-phenylthiazol-5-yl)ethyl)benzenesulfonamide is a thiazole derivative that has garnered attention for its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article delves into the biological activity of this specific compound, presenting data tables, case studies, and significant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown varying degrees of effectiveness against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Activity Against | MIC (μg/mL) |

|---|---|---|

| Compound A | E. coli | 50 |

| Compound B | S. aureus | 25 |

| Compound C | C. albicans | 30 |

In a study, the thiazole derivatives demonstrated minimum inhibitory concentrations (MICs) ranging from 100 to 400 μg/mL against various bacterial strains, indicating moderate antimicrobial potential compared to established antibiotics like chloramphenicol and ketoconazole .

Anti-inflammatory Effects

Thiazole derivatives have also been explored for their anti-inflammatory properties. Compounds containing the thiazole ring have been shown to inhibit pro-inflammatory cytokines, suggesting a potential therapeutic role in inflammatory diseases.

Case Study: Inhibition of Cytokines

A recent study evaluated the effect of a thiazole derivative on cytokine production in human peripheral blood mononuclear cells (PBMCs). The results indicated that treatment with the compound significantly reduced levels of TNF-alpha and IL-6, key mediators in inflammatory responses.

The biological activity of this compound is believed to be linked to its ability to interact with various molecular targets:

- DNA Gyrase Inhibition : Similar thiazole derivatives have been reported to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication. This inhibition can lead to bacterial cell death.

- Tyrosinase Inhibition : Some derivatives have shown potent inhibitory effects on tyrosinase, an enzyme involved in melanin production, which may have implications in skin-related conditions.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the efficacy of thiazole derivatives. The presence of electron-donating or withdrawing groups on the phenyl ring has been shown to influence biological activity significantly.

Table 2: Structure–Activity Relationship Insights

| Substituent Type | Effect on Activity |

|---|---|

| Electron-withdrawing (NO₂) | Increased potency against Gram-positive bacteria |

| Electron-donating (OMe) | Enhanced antifungal activity |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-ethoxy-N-(2-(4-methyl-2-phenylthiazol-5-yl)ethyl)benzenesulfonamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via condensation of the thiazole precursor with a benzenesulfonyl chloride derivative. For example, sulfonyl chloride (1.1 mmol) is added to a solution of the thiazole intermediate (0.6 mmol) in dry pyridine under stirring at room temperature for 5 hours. Post-reaction, the mixture is poured onto ice, acidified (pH 5–6), and purified via flash chromatography. Optimization may involve adjusting solvent polarity (e.g., pyridine vs. DMF), reaction time, or stoichiometry to improve yields beyond 40–55% as reported for analogous compounds .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use HPLC (≥98% purity threshold) for purity assessment, combined with and NMR to confirm structural assignments. For example, in analogous sulfonamides, key NMR signals include aromatic protons (δ 7.2–8.1 ppm), ethoxy groups (δ 1.3–1.5 ppm for CH), and thiazole protons (δ 2.4–2.6 ppm for CH substitution). Mass spectrometry (exact mass: ~414.12 g/mol) further validates molecular identity .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

- Methodological Answer : Screen for kinase inhibition (e.g., VEGFR, SphK1) using fluorescence-based ATPase assays or cell viability assays (MTT) in cancer cell lines. For example, phenylthiazolyl benzenesulfonamides have shown IC values in the low micromolar range against kinases like SphK1, requiring dose-response curves and controls (e.g., staurosporine) .

Advanced Research Questions

Q. How can computational methods like molecular docking or QSAR predict the compound’s target selectivity and binding affinity?

- Methodological Answer : Perform molecular docking using software like AutoDock Vina to model interactions with kinase domains (e.g., VEGFR2 PDB: 4AG8). QSAR models can correlate structural features (e.g., substituent electronegativity, logP) with activity data from analogs. For instance, the 4-methylthiazole group may enhance hydrophobic interactions, while the ethoxy group influences solubility .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Conduct meta-analysis of IC values under standardized conditions (e.g., cell line type, assay protocol). Variability may arise from off-target effects or differential metabolic stability. Validate via orthogonal assays (e.g., Western blotting for target phosphorylation) and replicate experiments with controlled variables (e.g., serum-free media) .

Q. How can X-ray crystallography confirm the compound’s 3D structure, and which software tools are recommended for analysis?

- Methodological Answer : Crystallize the compound using vapor diffusion (e.g., ethanol/water mixtures). Collect diffraction data (e.g., synchrotron radiation) and solve the structure using WinGX or ORTEP-3 for refinement. For example, ORTEP-III GUI enables thermal ellipsoid visualization to validate bond angles and torsional strain in the sulfonamide-thiazole linkage .

Q. What metabolic stability assays are critical for advancing this compound to in vivo studies?

- Methodological Answer : Use liver microsomes (human/rat) to assess CYP450-mediated degradation. Monitor parent compound depletion via LC-MS/MS over 60 minutes. Compare half-life () with positive controls (e.g., verapamil). Structural modifications (e.g., fluorination) may improve stability if < 30 minutes .

Methodological Tables

Table 1 : Key Analytical Parameters for Structural Validation

| Technique | Parameters | Reference Values |

|---|---|---|

| NMR | Aromatic protons, ethoxy CH | δ 7.2–8.1 ppm, δ 1.3–1.5 ppm |

| HPLC | Retention time, purity threshold | 12.5 min (C18 column), ≥98% |

| HRMS | Exact mass (M+H) | 414.12 g/mol |

Table 2 : Optimization of Synthetic Yield

| Variable | Range Tested | Optimal Condition | Yield Improvement |

|---|---|---|---|

| Solvent | Pyridine, DMF, THF | Pyridine | 55% → 65% |

| Reaction Time | 3–8 hours | 5 hours | 40% → 50% |

| Stoichiometry | 1:1 to 1:1.2 (sulfonyl chloride:amine) | 1:1.1 | 43% → 55% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.